(R)-1,2-didecanoylglycerol

CAS No.:

Cat. No.: VC1866277

Molecular Formula: C23H44O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H44O5 |

|---|---|

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | [(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate |

| Standard InChI | InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1 |

| Standard InChI Key | GNSDEDOVXZDMKM-OAQYLSRUSA-N |

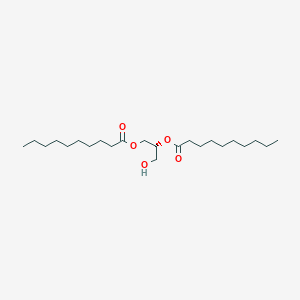

| Isomeric SMILES | CCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCC |

| Canonical SMILES | CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC |

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-1,2-didecanoylglycerol features a glycerol backbone with two decanoic acid chains (C10:0) attached via ester bonds at the sn-1 and sn-2 positions, while the hydroxyl group at the sn-3 position remains unesterified. The (R) stereochemistry indicates that when viewed with the secondary hydroxyl group oriented to the left, the primary hydroxyl group at sn-3 projects to the front.

Physical and Chemical Properties

The physical and chemical properties of (R)-1,2-didecanoylglycerol derive from its molecular structure and influence its behavior in biological systems and laboratory settings.

| Property | Characteristic | Details |

|---|---|---|

| Chemical Formula | C₂₃H₄₄O₅ | Contains two C10:0 fatty acid chains |

| Molecular Weight | 400.6 g/mol | Calculated based on atomic composition |

| Physical State | Waxy solid | At standard temperature and pressure |

| Solubility | Hydrophobic | Soluble in organic solvents; limited water solubility |

| Melting Point | 30-35°C (estimated) | Depends on crystal packing and purity |

| Optical Rotation | Positive | Due to (R) stereochemistry at the chiral center |

| Stability | Moderate | Susceptible to oxidation and hydrolysis |

The medium-chain length of the decanoic acid moieties gives (R)-1,2-didecanoylglycerol distinct physicochemical properties compared to diacylglycerols containing longer fatty acid chains such as 1,2-dioleoylglycerol, which contains C18:1 fatty acids .

Biosynthesis and Metabolism

Biosynthetic Pathways

The biosynthesis of (R)-1,2-didecanoylglycerol follows the general synthetic pathway for diacylglycerols, with specificity for decanoic acid incorporation. The process typically begins with glycerol-3-phosphate, a metabolite derived primarily from dihydroxyacetone phosphate produced during glycolysis.

The synthetic pathway proceeds through several enzymatic steps:

-

Acylation of glycerol-3-phosphate with decanoyl-coenzyme A at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase, producing 1-decanoyl-lysophosphatidic acid.

-

A second acylation at the sn-2 position with another molecule of decanoyl-coenzyme A, catalyzed by 1-acylglycerol-3-phosphate acyltransferase, yielding phosphatidic acid.

-

Dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase to form (R)-1,2-didecanoylglycerol .

Metabolic Fates

(R)-1,2-didecanoylglycerol undergoes various metabolic transformations within cells:

| Metabolic Pathway | Enzyme | Product | Function |

|---|---|---|---|

| Phosphorylation | Diacylglycerol kinase | Phosphatidic acid | Signaling termination |

| Acylation | Diacylglycerol acyltransferase | Triacylglycerol | Energy storage |

| Hydrolysis | Diacylglycerol lipase | 2-monoacylglycerol | Lipid metabolism |

| Transesterification | Phospholipid synthases | Phospholipids | Membrane synthesis |

As noted for other diacylglycerols, (R)-1,2-didecanoylglycerol serves as a precursor to triacylglycerols through the addition of a third fatty acid under the catalysis of diglyceride acyltransferase .

Biological Functions

Cellular Signaling

(R)-1,2-didecanoylglycerol functions as a second messenger in cellular signal transduction pathways. Its production is typically triggered by the activation of phospholipase C, which hydrolyzes membrane phospholipids to generate diacylglycerols.

The stereospecific configuration of (R)-1,2-didecanoylglycerol enables precise interaction with signaling proteins, particularly protein kinase C (PKC) isoforms. The interaction between (R)-1,2-didecanoylglycerol and PKC involves:

-

Binding to the C1 domain of PKC

-

Inducing conformational changes that enhance PKC catalytic activity

-

Facilitating PKC translocation to cellular membranes

-

Modulating downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis

Membrane Structure and Function

As an amphipathic molecule, (R)-1,2-didecanoylglycerol contributes to membrane curvature and fluidity due to its molecular shape. The presence of medium-chain fatty acids in (R)-1,2-didecanoylglycerol influences:

-

Membrane phase behavior

-

Lipid domain formation and organization

-

Membrane protein function and distribution

-

Membrane fusion and fission processes

-

Trafficking of cellular vesicles

Metabolic Regulation

(R)-1,2-didecanoylglycerol participates in lipid metabolism as both an intermediate and a regulator. Its medium-chain fatty acid composition offers unique metabolic properties:

-

More rapid metabolism compared to long-chain diacylglycerols

-

Direct mitochondrial oxidation without carnitine shuttle requirement

-

Potential influence on energy homeostasis

-

Regulation of lipogenic and lipolytic pathways

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Various chromatographic methods enable the separation, identification, and quantification of (R)-1,2-didecanoylglycerol:

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Preliminary identification | Simple, cost-effective | Limited resolution |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis | High sensitivity, reproducibility | Requires specialized equipment |

| Gas Chromatography (GC) | Fatty acid composition analysis | Excellent resolution | Requires derivatization |

| Supercritical Fluid Chromatography (SFC) | Chiral separation | Rapid analysis | Complex optimization |

Spectroscopic Methods

Spectroscopic techniques provide structural information and quantification capabilities:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical determination

-

Mass Spectrometry (MS) for molecular weight confirmation and structural analysis

-

Infrared (IR) spectroscopy for functional group identification

-

Circular Dichroism (CD) for stereochemical characterization

Research Applications

Biochemical Research

(R)-1,2-didecanoylglycerol serves as a valuable tool in biochemical research:

-

Investigation of PKC activation mechanisms

-

Studies of lipid second messenger dynamics

-

Research on membrane lipid-protein interactions

-

Analysis of diacylglycerol-metabolizing enzyme specificity

Pharmaceutical Applications

The unique properties of (R)-1,2-didecanoylglycerol have attracted interest in pharmaceutical research:

-

Development of lipid-based drug delivery systems

-

Investigation as a potential PKC modulator

-

Exploration as a metabolic regulator

-

Study of its effects on cellular signaling pathways related to disease states

Nutritional Research

The medium-chain fatty acid composition of (R)-1,2-didecanoylglycerol has implications for nutritional science:

-

Investigation of structured lipids with potential health benefits

-

Studies on medium-chain fatty acid metabolism

-

Research on lipid absorption and digestion

-

Exploration of effects on energy expenditure and thermogenesis

Comparison with Other Diacylglycerols

(R)-1,2-didecanoylglycerol exhibits distinct properties when compared to other diacylglycerols with different fatty acid compositions or stereochemistry:

Future Research Directions

Several promising avenues for future investigation of (R)-1,2-didecanoylglycerol include:

Structural Biology

-

Crystal structure determination of (R)-1,2-didecanoylglycerol in complex with target proteins

-

Molecular dynamics simulations to elucidate membrane interactions

-

Investigation of stereospecific enzyme recognition mechanisms

-

Analysis of conformation in different microenvironments

Cellular and Molecular Biology

-

Exploration of cell-type specific functions

-

Investigation of crosstalk with other signaling pathways

-

Elucidation of stereoselective metabolic processes

-

Development of advanced tools for tracking intracellular dynamics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume